1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine
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Overview
Description
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is a complex organic compound that features a combination of imidazole, thiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common approach is:
Formation of the imidazole moiety: This can be achieved by reacting ethylenediamine with glyoxal in the presence of an acid catalyst.
Attachment of the imidazole to the piperazine ring: This step involves the reaction of the imidazole derivative with piperazine under basic conditions.
Introduction of the thiophene sulfonyl group: This is done by reacting the piperazine derivative with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the imidazole and thiophene rings.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function.
Material Science: The electronic properties of the thiophene ring can influence the conductivity and optical properties of materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)piperazine
Uniqueness
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is unique due to the presence of the bromothiophene sulfonyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S2/c14-12-1-2-13(21-12)22(19,20)18-9-7-16(8-10-18)5-6-17-4-3-15-11-17/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTGNCQWGWBNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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